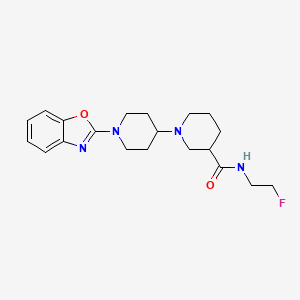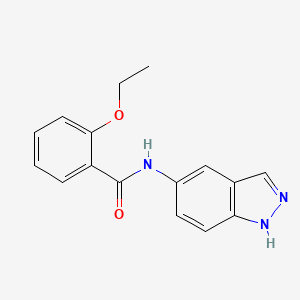![molecular formula C14H10O2 B5463915 4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B5463915.png)
4-methyl-2H-benzo[h]chromen-2-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-Methyl-2H-benzo[h]chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of fluorescent probes for biophysical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the most common methods for synthesizing 4-methyl-2H-benzo[h]chromen-2-one is through the Pechmann condensation. This reaction involves the condensation of phenols (or naphthols) with ethyl acetoacetate in the presence of a catalyst, such as indium(III) chloride (InCl3). The reaction is typically carried out under solvent-free conditions using a high-speed ball mill mixer at room temperature, resulting in good yields (52-95%) of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of mechanochemical methods, such as ball milling, allows for efficient and environmentally friendly production, minimizing the use of harsh reaction conditions and reducing waste .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Brominated or nitrated derivatives
Wirkmechanismus
4-Methyl-2H-benzo[h]chromen-2-one can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the double bond between C-2 and C-3, resulting in different biological activities.
Uniqueness: The presence of the methyl group at the 4th position in this compound imparts unique biological activities and enhances its potential as a versatile scaffold for drug development .
Vergleich Mit ähnlichen Verbindungen
- Chroman-4-one
- Coumarin
- 7-Amino-4-methyl-2H-chromen-2-one (Coumarin 120)
Eigenschaften
IUPAC Name |
4-methylbenzo[h]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-9-8-13(15)16-14-11(9)7-6-10-4-2-3-5-12(10)14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMCEGGVPZVZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 4-MBC?
A: 4-MBC can be synthesized via the Pechmann condensation reaction. This method involves the condensation of 1-naphthol with ethyl acetoacetate in the presence of an acid catalyst, commonly sulfuric acid. [, , ]
Q2: Has 4-MBC demonstrated any biological activity?
A: While 4-MBC itself has not been extensively studied for biological activity, derivatives incorporating its structure have shown promise as antiviral agents. For example, a series of 4-methyl-naphtho [1,2-b] pyridin-2-one-1-(2',3’-diphenyl isoquinolinyl) [1,5-c] azoles synthesized using 4-MBC as a key intermediate exhibited antiviral activity against Japanese encephalitis virus (JEV) and Herpes simplex virus-1 (HSV-1) in vitro. []
Q3: How does the structure of 4-MBC contribute to the development of fluorescent sensors?
A: The benzocoumarin scaffold of 4-MBC serves as a foundation for developing fluorescent probes. A study utilized a hydrazine derivative of 4-MBC, 7-hydrazinyl-4-methyl-2H-benzo[h]chromen-2-one (BzCH), as a fluorogenic sensor for carbonyl groups. The hydrazine moiety reacts with carbonyls to form a hydrazone, resulting in a significant red shift in the emission wavelength (from ~430 nm to ~550 nm) and a large Stokes shift (~195 nm). These properties minimize self-quenching and allow for sensitive detection of biomolecule carbonylation, a hallmark of oxidative stress, in live cells. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5463837.png)
![6-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5463843.png)
![N-(3,5-dimethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5463844.png)
![6-{2-[3-bromo-4-(dimethylamino)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5463845.png)



![1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-4-piperidinecarboxamide](/img/structure/B5463873.png)
![1-(4-{2-[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5463878.png)
![5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5463888.png)
![(5E)-3-ethyl-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5463894.png)
![ethyl 2-[[(Z)-2-benzamido-3-(2-fluorophenyl)prop-2-enoyl]amino]-3-hydroxybutanoate](/img/structure/B5463902.png)
![5-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5463910.png)

